![molecular formula C21H26N2O4 B13398412 7-Ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13398412.png)
7-Ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one
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Overview
Description
7-Ethylidene-6’-hydroxy-1’-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one is a complex organic compound belonging to the class of indole alkaloids . This compound is characterized by its unique spirocyclic structure, which includes an indole moiety fused with a tricyclic system. The presence of various functional groups such as hydroxy, methoxy, and ethylidene adds to its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of 7-Ethylidene-6’-hydroxy-1’-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one involves multiple steps, typically starting with the construction of the indole core. This can be achieved through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . Subsequent steps involve the formation of the spirocyclic system and the introduction of the various functional groups through a series of reactions including alkylation, hydroxylation, and methoxylation. Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions due to the presence of multiple reactive sites. Common reactions include:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: The ethylidene group can be reduced to an ethyl group using reducing agents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Ethylidene-6’-hydroxy-1’-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one has several applications in scientific research:
Chemistry: It serves as a model compound for studying spirocyclic systems and their reactivity.
Biology: Its structural similarity to natural alkaloids makes it a candidate for studying biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cancer and microbial infections.
Mechanism of Action
The mechanism of action of 7-Ethylidene-6’-hydroxy-1’-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The compound’s unique structure allows it to fit into binding sites of enzymes and receptors, influencing their function and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 7-Ethylidene-6’-hydroxy-1’-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one include other indole alkaloids such as:
Reserpine: Known for its antihypertensive and antipsychotic properties.
Vinblastine: Used in cancer chemotherapy.
Biological Activity
The compound 7-Ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one is a complex organic molecule notable for its unique stereochemistry and structural features. Its intricate arrangement of functional groups, including hydroxy and methoxy groups, suggests significant potential for diverse biological activities.
Structural Characteristics
The compound's structure includes:
- Spirocyclic framework : Often associated with various biological activities.
- Indole moiety : Known for its role in numerous pharmacological effects.
These features suggest that the compound may interact with biological targets in unique ways.
Hypothesized Biological Activities
Research on related compounds indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : Many indole derivatives are recognized for their ability to inhibit microbial growth, potentially making this compound useful in treating infections.
- Anticancer Properties : The spirocyclic structure is frequently linked to anticancer activity due to its potential to interfere with cellular signaling pathways involved in tumor growth.
- Neuroprotective Effects : Indole-based compounds have been studied for their neuroprotective properties against neurodegenerative diseases, suggesting that this compound may offer similar benefits.
Comparative Analysis of Related Compounds
To better understand the potential of this compound, a comparison with structurally related compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Compound A | Indole derivative | Antimicrobial |
Compound B | Spirocyclic structure | Anticancer |
Compound C | Hydroxy/methoxy groups | Neuroprotective |
This table illustrates how similar structural characteristics can lead to diverse biological activities.
Understanding the mechanisms through which 7-Ethylidene interacts with biological systems is crucial for elucidating its therapeutic potential. Some proposed mechanisms include:
- Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.
- Cell Signaling Modulation : Its unique structure could influence cell signaling pathways critical for cancer progression or neuroprotection.
Properties
IUPAC Name |
7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-4-12-10-22(2)18-9-21(19-8-14(12)15(18)11-27-19)16-6-5-13(24)7-17(16)23(26-3)20(21)25/h4-7,14-15,18-19,24H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZFRSLZSBLYIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN(C2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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